molecular formula C14H20N2 B13390579 GSK-LSD1 HCl

GSK-LSD1 HCl

Numéro de catalogue: B13390579
Poids moléculaire: 216.32 g/mol
Clé InChI: BASFYRLYJAZPPL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK-LSD1 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme that plays a crucial role in the regulation of gene expression through the demethylation of histone proteins. LSD1 is involved in various biological processes, including cell differentiation, proliferation, and the maintenance of stem cell pluripotency. Inhibitors of LSD1, such as GSK-LSD1, have shown promise in the treatment of various cancers and other diseases by modulating gene expression and altering the epigenetic landscape .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of GSK-LSD1 involves multiple steps, starting with the preparation of key intermediatesCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of GSK-LSD1 involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the final product. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used to ensure the purity and identity of the compound .

Analyse Des Réactions Chimiques

Types of Reactions: GSK-LSD1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of GSK-LSD1 include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired chemical transformations .

Major Products Formed: The major products formed from the reactions involving GSK-LSD1 include intermediates and final compounds with enhanced potency and selectivity. These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity .

Applications De Recherche Scientifique

GSK-LSD1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of histone demethylation and epigenetic regulation. In biology, GSK-LSD1 is employed to investigate the role of LSD1 in cell differentiation, proliferation, and stem cell maintenance .

In medicine, GSK-LSD1 has shown promise in the treatment of various cancers, including acute myeloid leukemia and small cell lung cancer, by inhibiting LSD1 and altering gene expression. Additionally, GSK-LSD1 has been studied for its potential to modulate immune responses and reduce cytokine release syndrome in severe COVID-19 patients .

Mécanisme D'action

GSK-LSD1 exerts its effects by inhibiting the enzymatic activity of LSD1, which demethylates histone proteins at specific lysine residues. By blocking this activity, GSK-LSD1 prevents the removal of methyl groups from histones, leading to changes in gene expression and chromatin structure. The inhibition of LSD1 affects various molecular targets and pathways, including the regulation of transcription factors and the modulation of epigenetic marks .

Comparaison Avec Des Composés Similaires

GSK-LSD1 is unique among LSD1 inhibitors due to its high potency and selectivity. Similar compounds include tranylcypromine, iadademstat (ORY-1001), bomedemstat (IMG-7289), GSK-2879552, INCB059872, JBI-802, and phenelzine. These compounds also inhibit LSD1 but may differ in their chemical structure, selectivity, and clinical applications .

Propriétés

Formule moléculaire

C14H20N2

Poids moléculaire

216.32 g/mol

Nom IUPAC

N-(2-phenylcyclopropyl)piperidin-4-amine

InChI

InChI=1S/C14H20N2/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12/h1-5,12-16H,6-10H2

Clé InChI

BASFYRLYJAZPPL-UHFFFAOYSA-N

SMILES canonique

C1CNCCC1NC2CC2C3=CC=CC=C3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.